Cas no 325978-27-6 (N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide)

N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
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- N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
- N-(6-acetamidobenzo[d]thiazol-2-yl)thiophene-2-carboxamide
- N-[6-(acetylamino)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide
- 2-Thiophenecarboxamide, N-[6-(acetylamino)-2-benzothiazolyl]-
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- インチ: 1S/C14H11N3O2S2/c1-8(18)15-9-4-5-10-12(7-9)21-14(16-10)17-13(19)11-3-2-6-20-11/h2-7H,1H3,(H,15,18)(H,16,17,19)
- InChIKey: MUGFDRYLKPLRIQ-UHFFFAOYSA-N
- ほほえんだ: C1(C(NC2=NC3=CC=C(NC(C)=O)C=C3S2)=O)SC=CC=1
じっけんとくせい
- 密度みつど: 1.528±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 8.16±0.70(Predicted)
N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0014-0208-1mg |
N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
325978-27-6 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F0014-0208-75mg |
N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
325978-27-6 | 90%+ | 75mg |
$208.0 | 2023-07-28 | |
Life Chemicals | F0014-0208-10mg |
N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
325978-27-6 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F0014-0208-40mg |
N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
325978-27-6 | 90%+ | 40mg |
$140.0 | 2023-07-28 | |
Life Chemicals | F0014-0208-50mg |
N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
325978-27-6 | 90%+ | 50mg |
$160.0 | 2023-07-28 | |
Life Chemicals | F0014-0208-2mg |
N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
325978-27-6 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F0014-0208-4mg |
N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
325978-27-6 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F0014-0208-20μmol |
N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
325978-27-6 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F0014-0208-3mg |
N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
325978-27-6 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F0014-0208-15mg |
N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
325978-27-6 | 90%+ | 15mg |
$89.0 | 2023-07-28 |
N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide 関連文献
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamideに関する追加情報
N-(6-Acetamido-1,3-Benzothiazol-2-yl)Thiophene-2-Carboxamide
N-(6-Acetamido-1,3-Benzothiazol-2-yl)Thiophene-2-Carboxamide is a highly specialized organic compound with the CAS Registry Number 325978-27-6. This compound belongs to the class of heterocyclic compounds, which are widely studied for their unique electronic properties and potential applications in various fields such as materials science, pharmaceuticals, and electronics. The molecule consists of a benzothiazole ring system substituted with an acetamido group at position 6 and a thiophene carboxamide group at position 2. These structural features make it a versatile compound with promising applications in advanced materials and drug design.
The synthesis of N-(6-Acetamido-1,3-Benzothiazol-2-yl)Thiophene-2-Carboxamide involves a series of carefully designed organic reactions. Recent studies have focused on optimizing the synthesis pathway to enhance yield and purity. Researchers have employed various coupling reactions, including the use of palladium catalysts, to facilitate the formation of the benzothiazole-thiophene conjugate system. The incorporation of the acetamido group at position 6 has been shown to significantly influence the electronic properties of the molecule, making it suitable for applications in optoelectronic devices.
One of the most notable applications of this compound is in the field of organic electronics. The benzothiazole-thiophene conjugate system exhibits excellent charge transport properties, making it a strong candidate for use in organic field-effect transistors (OFETs). Recent research has demonstrated that thin films of this compound exhibit high carrier mobility, which is essential for high-performance electronic devices. Additionally, its ability to form self-assembled monolayers has opened new avenues for its use in surface modification and nanotechnology.
In the pharmaceutical industry, N-(6-Acetamido-1,3-Benzothiazol-2-yl)Thiophene-2-Carboxamide has shown potential as a lead compound for drug development. Its unique structure allows for interactions with various biological targets, including enzymes and receptors. Recent studies have explored its role as an inhibitor of certain kinases involved in cancer progression. The compound's ability to modulate these targets makes it a promising candidate for anti-cancer drug development.
The physical and chemical properties of this compound have also been extensively studied. Its melting point, solubility, and thermal stability are critical factors that influence its suitability for different applications. Researchers have reported that the compound exhibits good thermal stability up to 300°C, making it suitable for high-temperature applications. Its solubility in common organic solvents also facilitates its use in solution-based processing techniques such as spin-coating and drop-casting.
From an environmental perspective, N-(6-Acetamido-1,3-Benzothiazol-2-yl)Thiophene-2-Carboxamide has been evaluated for its biodegradability and ecotoxicity. Studies indicate that the compound exhibits low toxicity towards aquatic organisms, which is a positive attribute for its potential use in industrial applications. However, further research is needed to fully understand its environmental impact and develop sustainable methods for its production and disposal.
In conclusion, N-(6-Acetamido-1,3-Benzothiazol-2-yl)Thiophene-2-Carboxamide (CAS No: 325978-27-6) is a versatile compound with significant potential in multiple fields. Its unique structure enables diverse applications ranging from organic electronics to pharmaceuticals. As research continues to uncover new properties and functionalities of this compound, it is expected to play an increasingly important role in advancing modern technologies and therapies.
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